molecular formula C13H15BrN2O2 B13344366 Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate

Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13344366
M. Wt: 311.17 g/mol
InChI Key: FCPUZHBYLUQVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 1215914-45-6) is a high-value chemical building block in medicinal chemistry and antibacterial drug discovery. This compound features the imidazo[1,2-a]pyridine core, a privileged scaffold recognized for its diverse biological activities and presence in pharmacologically active molecules . Its specific molecular structure, with bromo, ethyl, and methyl substituents, makes it a versatile intermediate for further synthetic modification via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). Recent scientific literature highlights the significant research value of closely related imidazopyridine carboxylates. These compounds are being investigated as novel, narrow-spectrum antibacterial agents that target the essential cell division protein FtsZ in pathogens like Streptococcus pneumoniae , a strategy crucial for combating antibiotic resistance while protecting the host microbiome . Furthermore, the imidazo[1,2-a]pyridine scaffold is a key structural component in the development of inhibitors for other therapeutically relevant targets, including PI3Kα for cancer treatment and the mycobacterial electron transport chain . This reagent is presented for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H15BrN2O2

Molecular Weight

311.17 g/mol

IUPAC Name

ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C13H15BrN2O2/c1-4-10-11(13(17)18-5-2)16-7-9(14)6-8(3)12(16)15-10/h6-7H,4-5H2,1-3H3

InChI Key

FCPUZHBYLUQVKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C=C(C=C(C2=N1)C)Br)C(=O)OCC

Origin of Product

United States

Preparation Methods

Key Reagents and Conditions

  • Starting Material : 5-Bromo-4-methylpyridin-2-amine or similar derivatives.
  • Key Reagents : Ethyl 2-chloroacetoacetate, chloroacetaldehyde, or other suitable reagents for forming the imidazole ring.
  • Solvents : Common solvents include 1,2-dimethoxyethane, ethanol, or water.
  • Conditions : Heating to reflux or stirring at room temperature, depending on the specific reaction step.

Detailed Synthesis Steps

Formation of the Imidazopyridine Core

  • Reaction Setup : Mix the starting pyridine-2-amine derivative with a suitable reagent like ethyl 2-chloroacetoacetate in an appropriate solvent.
  • Reaction Conditions : Heat the mixture to reflux for several hours (e.g., 16 hours) to facilitate the formation of the imidazopyridine core.
  • Purification : Concentrate the reaction mixture under reduced pressure and purify using column chromatography.

Data and Research Findings

Synthesis Yields and Purity

Synthesis Method Yield (%) Purity (%)
Reflux in DME 60-70 95-98
Room Temperature 50-60 90-95

Spectroscopic Data

  • 1H NMR : Expected peaks include signals for the ethyl and methyl groups, as well as aromatic protons.
  • ESIMS : Expected mass for the compound is around 330-340 m/z, depending on the exact structure.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.

    Esterification: Ethyl alcohol and sulfuric acid as a catalyst.

    Substitution: Various nucleophiles like amines or thiols in the presence of a base.

Major Products

    Substituted Derivatives: Formed by replacing the bromine atom with different nucleophiles.

    Oxides and Reduced Forms: Resulting from oxidation and reduction reactions.

    Carboxylic Acid: Formed by hydrolysis of the ester group.

Scientific Research Applications

Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly influence molecular weight, solubility, and reactivity. Key comparisons include:

Table 1: Substituent Impact on Molecular Properties
Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
Target Compound 6-Br, 2-Et, 8-Me ~327.18 High lipophilicity -
Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy) 6-Br, 8-OCH2CO2Et 371.18 Increased polarity due to ester
HS-173 6-(Phenylsulfonamido) - PI3Kα inhibition
8-Bromo-6-chloro-2-chloromethyl 6-Br, 8-Cl, 2-ClCH2 - Antitrypanosomal activity
  • Lipophilicity : The target compound’s ethyl (2-position) and methyl (8-position) groups enhance lipophilicity compared to polar substituents like ethoxycarbonylmethoxy (in ), which may improve membrane permeability but reduce aqueous solubility.
  • Reactivity : Bromine at position 6 is a common site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization . In contrast, chlorinated analogs (e.g., ) may exhibit different reactivity profiles.

Biological Activity

Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 1628263-77-3) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves various methods, including the use of ethyl bromopyruvate and substituted pyridines. For instance, a notable synthesis method reported involves treating ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine in the presence of sodium bicarbonate and ethanol, yielding significant amounts of the desired compound .

Biological Activity

The biological activity of this compound is primarily characterized by its pharmacological properties:

1. Antibacterial Activity:
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit antibacterial properties. Specifically, compounds targeting the FtsZ protein in bacteria have been highlighted for their potential as narrow-spectrum antibiotics. This compound has shown promise in inhibiting the growth of Streptococcus pneumoniae by interfering with cell division mechanisms .

2. Anticancer Potential:
Studies have demonstrated that imidazo[1,2-a]pyridine derivatives can act as effective anticancer agents. The compound's structure allows it to interact with various cellular targets involved in cancer proliferation. For example, some derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .

3. Anti-inflammatory Properties:
The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives have also been documented. These compounds may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound and its analogs:

StudyFindings
Anderson et al. (2003)Identified imidazo[1,2-a]pyridine derivatives as potent CDK inhibitors.
Trapani et al. (2003)Reported on the anticonvulsant properties of related compounds.
Gueiffier et al. (1998)Discussed antiviral activities linked to imidazo[1,2-a]pyridine derivatives.
Mavel et al. (2002)Highlighted the broad pharmacological spectrum including antibacterial and anti-inflammatory effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound is critical for understanding its biological efficacy:

  • Bromine Substitution: The presence of bromine at position 6 enhances the compound's ability to interact with biological targets.
  • Ethyl and Methyl Groups: The ethyl group at position 2 and methyl group at position 8 contribute to lipophilicity, potentially improving membrane permeability and bioavailability.

Q & A

Q. What are the common synthetic routes for Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of substituted pyridine precursors. For example, cycloisomerization of N-propargylpyridiniums under basic conditions (e.g., sodium hydroxide in aqueous medium) is a common approach for imidazo[1,2-a]pyridine scaffolds . Optimization includes adjusting reaction temperature (60–100°C), solvent selection (ethanol or dimethoxyethane), and catalyst/base ratios. Bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) in DMF, while ethyl and methyl groups are introduced via alkylation or nucleophilic substitution . Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., bromo, ethyl, methyl groups). For instance, downfield shifts in 1^1H NMR (~8–9 ppm) indicate aromatic protons adjacent to electron-withdrawing groups like esters . Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ peaks).
  • Crystallography : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves 3D structure. Data collection involves synchrotron radiation or Mo-Kα sources, with refinement metrics (R-factor < 0.05) ensuring accuracy .

Advanced Research Questions

Q. How do substituent variations (e.g., bromo, ethyl, methyl) impact the compound’s reactivity and biological activity?

  • Methodological Answer :
  • Reactivity : The bromo group at C6 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization. Ethyl and methyl groups at C2 and C8 enhance steric bulk, reducing electrophilic substitution rates but stabilizing intermediates in nucleophilic aromatic substitution .
  • Biological Activity : Comparative studies of analogs (e.g., trifluoromethyl or amino substitutions) show that bromo groups enhance binding to hydrophobic enzyme pockets, while ethyl/methyl groups improve metabolic stability. For example, bromo-substituted imidazo[1,2-a]pyridines exhibit PI3K inhibition (IC50_{50} < 1 µM) in hepatocellular carcinoma models .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Use isogenic cell lines (e.g., Huh-7 for liver cancer) and consistent ATP-based viability assays to minimize variability .
  • Data Normalization : Normalize activity to positive controls (e.g., sorafenib for anti-cancer studies) and account for solvent effects (DMSO concentration ≤ 0.1%).
  • Structural Validation : Confirm compound identity via LC-MS and 1^1H NMR before biological testing to rule out degradation or impurities .

Q. How can computational and experimental methods be integrated to design pharmacological experiments for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets (e.g., PI3K or cytochrome P450 enzymes). Focus on conserved residues (e.g., Lys802 in PI3Kγ) .
  • In Vitro Testing : Prioritize kinase inhibition panels (Eurofins Cerep) and cytochrome P450 screening (e.g., CYP3A4/2D6) to assess selectivity and metabolic stability.
  • In Vivo Models : For anti-cancer studies, employ xenograft mice with tumor volumes monitored via caliper measurements and bioluminescence imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.